Di-Hydrochloride vs Mono-Hydrochloride Salt: Aqueous Solubility and Formulation Feasibility
The di-hydrochloride salt of MN-029 (MN-029.2HCl) provides a quantifiable solubility advantage over the mono-hydrochloride form (CAS 779356-64-8) that is critical for intravenous formulation. At 25 °C after 24-hour equilibration in water, MN-029.2HCl achieved at least 3-fold higher aqueous solubility than the mono-hydrochloride salt, with the di-hydrochloride solution exhibiting a lower pH that further enhances solubility [1]. In aqueous citric acid (4.75 mg/mL solution), MN-029.2HCl solubility exceeded 7.54 mg/mL, enabling clinically viable IV formulation that was not achievable with the mesylate, malonate, or sulfate salts, which were deemed unsuitable due to instability and deliquescence [1].
| Evidence Dimension | Aqueous solubility of salt forms (25 °C, 24 h equilibration, HPLC quantification) |
|---|---|
| Target Compound Data | MN-029 di-hydrochloride: solubility in water = ≥3.0× mono-HCl; solubility in 4.75 mg/mL citric acid >7.54 mg/mL |
| Comparator Or Baseline | MN-029 mono-hydrochloride: solubility in water = baseline (1×); mesylate, malonate, sulfate salts: unsuitable (instability, hygroscopicity, deliquescence at moderate humidity) |
| Quantified Difference | ≥3-fold solubility increase for di-hydrochloride vs mono-hydrochloride in water; other salt forms (mesylate, malonate, sulfate) rejected as pharmaceutically unsuitable |
| Conditions | Aqueous solubility by quantitative HPLC; 25 °C, 24-hour equilibration; XRPD analysis of residual solids; citric acid and citrate buffer solubility assays |
Why This Matters
Procurement of the correct salt form directly determines whether intravenous formulation at clinically relevant concentrations is feasible; the mono-hydrochloride's limited aqueous solubility has been cited as a clinical development barrier, making the di-hydrochloride form essential for reproducible parenteral dosing.
- [1] Ruby K, assignee; MediciNova Inc. Denibulin di-hydrochloride. US Patent Application US 2014/0045909 A1. 2014 Feb 13. Tables 3-6; paragraphs [0026]-[0031]. View Source
